molecular formula C19H24N2O4 B6698386 Methyl 3-methyl-1-[(2-methyl-1-benzofuran-3-yl)methylcarbamoyl]piperidine-4-carboxylate

Methyl 3-methyl-1-[(2-methyl-1-benzofuran-3-yl)methylcarbamoyl]piperidine-4-carboxylate

Cat. No.: B6698386
M. Wt: 344.4 g/mol
InChI Key: FDOOXAHUVDWLIT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-[(2-methyl-1-benzofuran-3-yl)methylcarbamoyl]piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, a benzofuran moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylpiperidine, 2-methylbenzofuran, and methyl chloroformate.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction can occur at the carbamate group, potentially yielding amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The carbamate group may form hydrogen bonds, stabilizing the compound within the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-1-[(2-methyl-1-benzofuran-3-yl)methylcarbamoyl]piperidine-4-carboxylate: Similar in structure but with variations in the substituents on the piperidine or benzofuran rings.

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran, which share the benzofuran core but differ in functional groups.

    Piperidine Derivatives: Compounds such as 3-methylpiperidine, which have the piperidine ring but lack the benzofuran moiety.

Uniqueness

The unique combination of a piperidine ring, benzofuran moiety, and carbamate linkage in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

methyl 3-methyl-1-[(2-methyl-1-benzofuran-3-yl)methylcarbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-11-21(9-8-14(12)18(22)24-3)19(23)20-10-16-13(2)25-17-7-5-4-6-15(16)17/h4-7,12,14H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOOXAHUVDWLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)NCC2=C(OC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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